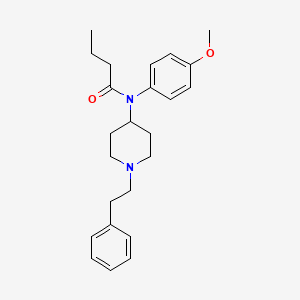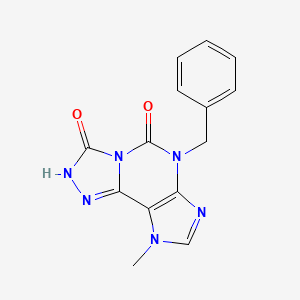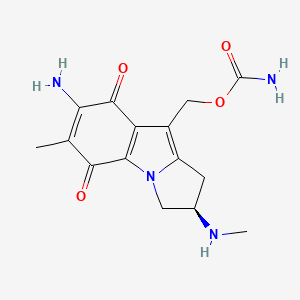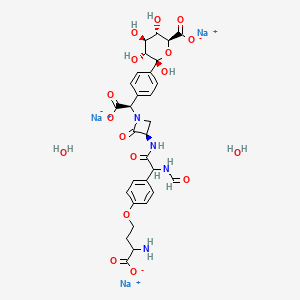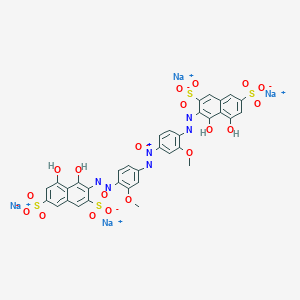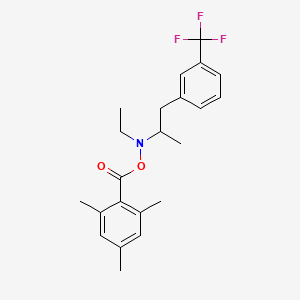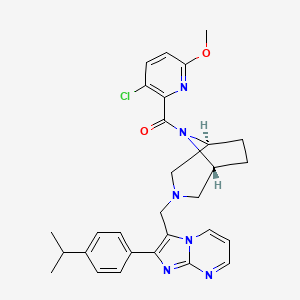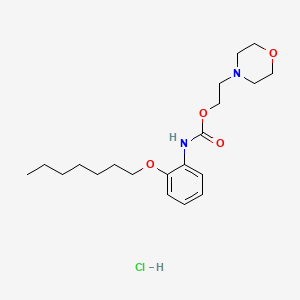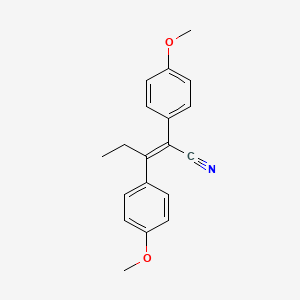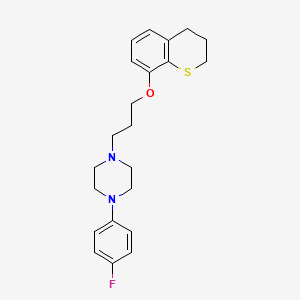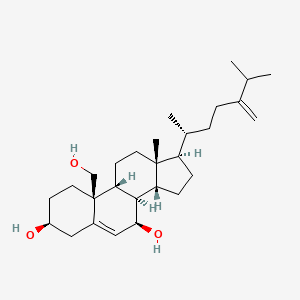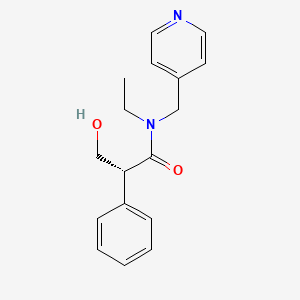![molecular formula C42H52N2O19 B12775501 Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate CAS No. 91887-41-1](/img/structure/B12775501.png)
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[193102,1905,1807,1609,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate is a complex organic compound with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, hydroxylation, and nitro group introduction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of the nitro group results in an amino derivative.
Applications De Recherche Scientifique
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dimethylamino group may interact with neurotransmitter receptors, while the nitro group could participate in redox reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dimethoxy-4-hydroxybenzoate: A simpler compound with similar functional groups but a less complex structure.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with hydroxyl and dimethyl groups, but differing in its core structure.
Uniqueness
Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate stands out due to its highly intricate structure and the presence of multiple functional groups, which confer unique chemical reactivity and potential applications. Its complexity makes it a valuable compound for studying advanced organic synthesis and exploring new scientific frontiers.
Propriétés
Numéro CAS |
91887-41-1 |
|---|---|
Formule moléculaire |
C42H52N2O19 |
Poids moléculaire |
888.9 g/mol |
Nom IUPAC |
methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |
InChI |
InChI=1S/C42H52N2O19/c1-14-34(60-23-13-40(3,44(55)56)36(52)15(2)59-23)20(46)11-22(58-14)61-37-29(43(6)7)33(51)39-62-35-18(42(37,5)63-39)10-19(45)26-27(35)30(48)17-9-16-24(31(49)25(17)32(26)50)21(47)12-41(4,54)28(16)38(53)57-8/h9-10,14-15,20-23,28-29,33-34,36-37,39,45-47,49,51-52,54H,11-13H2,1-8H3 |
Clé InChI |
OFQPGRYAUJCEPC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C3OC4=C5C(=C(C=C4C2(O3)C)O)C(=O)C6=C(C5=O)C=C7C(C(CC(C7=C6O)O)(C)O)C(=O)OC)O)N(C)C)O)OC8CC(C(C(O8)C)O)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


